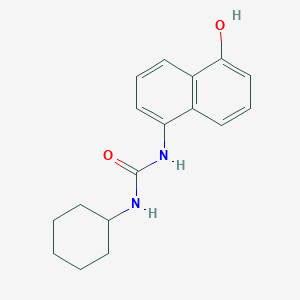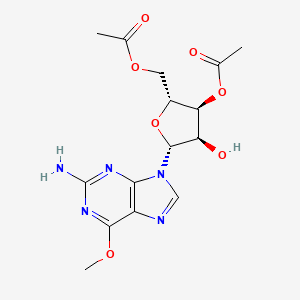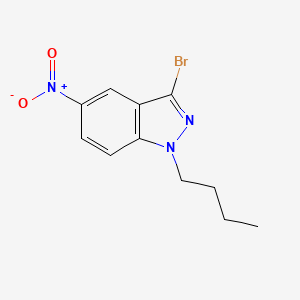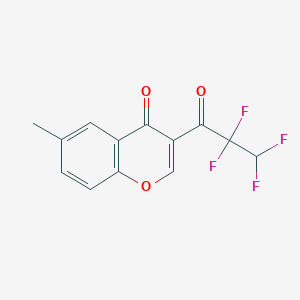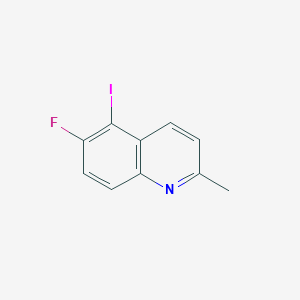
8-Iodoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the 8th position and a carboxylic acid group at the 5th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoquinoline-5-carboxylic acid typically involves the iodination of quinoline derivatives followed by carboxylation. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline with an iodine source is performed. The reaction conditions often involve the use of copper salts as catalysts and a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Iodoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dicarboxylic acid.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding quinoline-5-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve the use of sodium azide (NaN3) or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Quinoline-5,8-dicarboxylic acid.
Reduction: Quinoline-5-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Iodoquinoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 8-Iodoquinoline-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The iodine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This leads to the inhibition of key enzymes and pathways, resulting in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-carboxylic acid: Similar structure but with a hydroxyl group instead of an iodine atom.
8-Methylquinoline-5-carboxylic acid: Contains a methyl group at the 8th position instead of an iodine atom.
8-Chloroquinoline-5-carboxylic acid: Features a chlorine atom at the 8th position instead of iodine.
Uniqueness
8-Iodoquinoline-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs .
Properties
Molecular Formula |
C10H6INO2 |
|---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
8-iodoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |
InChI Key |
DVXKISJZPRMDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
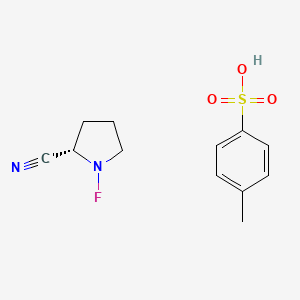
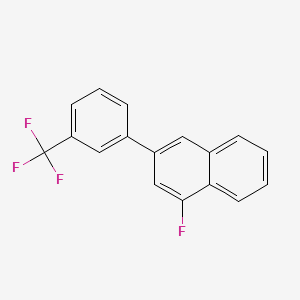
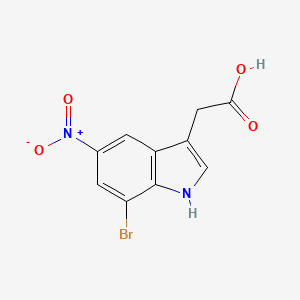

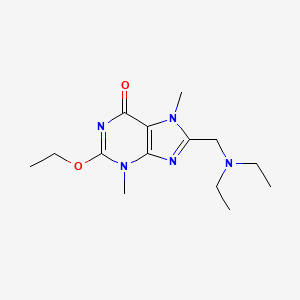
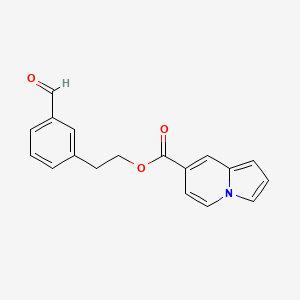
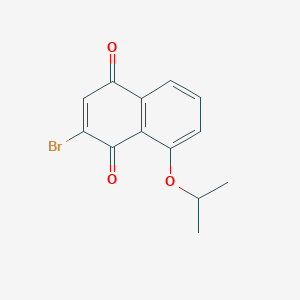
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11837680.png)
